
4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Chloro-4-methoxyphenyl isocyanate” is a related compound with a molecular formula of C8H6ClNO2 . It has an average mass of 183.592 Da and a monoisotopic mass of 183.008713 Da .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of “3-(3-Chloro-4-methoxyphenyl)propionic acid” involves the use of piperazine and potassium carbonate in CHCl3 . Another related compound, “(S)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide”, is synthesized through a process involving the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques. For example, the structure of “3-Chloro-4-methoxyphenyl isocyanate” has been analyzed and its molecular formula is found to be C8H6ClNO2 .Chemical Reactions Analysis
Isocyanates, such as “3-Chloro-4-methylphenyl isocyanate”, are known to react exothermically with many classes of compounds, releasing toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight of “3-Chloro-4-methoxyphenyl isocyanate” is 183.592 Da .Applications De Recherche Scientifique
Fluorescent Probes and Sensing Applications
The compound's structural analogues have been used in the development of fluorescent probes for sensing pH and metal cations. For instance, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole has been applied as a fluorescent probe for sensing magnesium cation due to its high sensitivity to pH changes and selectivity in metal cations. This application is attributed to the high acidity of the fluorophenol moiety in these compounds (Tanaka et al., 2001).
Synthesis and Copolymerization
The compound's structural framework has also been incorporated into novel phenoxy ring-substituted isopropyl phenylcyanoacrylates, which are synthesized and copolymerized with styrene. These materials have potential applications in various industrial and synthetic processes (Whelpley et al., 2022).
Molecular Structure Studies
Compounds structurally similar to 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol have been the subject of molecular structure studies. For example, the molecular structure of phosphazene-(eta 6-arene)chromium tricarbonyl derivatives, where the substituents include phenoxy and methoxyphenoxy groups, has been determined through X-ray diffraction (Allcock et al., 1991).
Transformation Studies in Microbial and Chemical Processes
Investigations into the transformation of phenolic compounds, such as halophenol derivatives, under specific conditions, like methanogenic consortiums, have been conducted. These studies provide insights into the biochemical and chemical processes involving compounds related to 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (Bisaillon et al., 1993).
Spectroscopy, Crystal Structure, and DFT Calculations
The compound and its related structures have been studied using spectroscopic methods, crystallography, and density functional theory (DFT) calculations. These studies are crucial for understanding the electronic structure, bonding, and physical properties of these compounds (Alaşalvar et al., 2015).
Radiosynthesis and Medical Imaging Applications
Some derivatives have been synthesized and evaluated for potential use in medical imaging, particularly in positron emission tomography (PET) for mapping specific enzymes like cyclooxygenase-2 (COX-2) (Tanaka et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-3-fluorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-2-8(6-11(13)14)10-4-3-9(16)7-12(10)15/h2-7,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBWIKLYQAPALE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)O)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684414 |
Source


|
| Record name | 3'-Chloro-2-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol | |
CAS RN |
1261946-56-8 |
Source


|
| Record name | 3'-Chloro-2-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

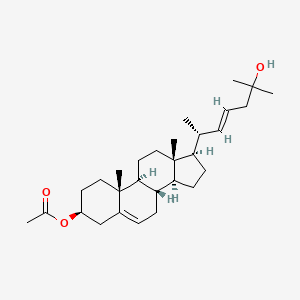
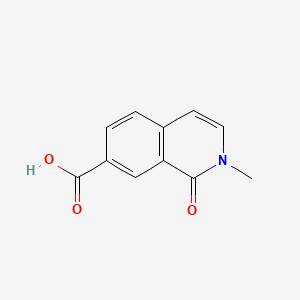
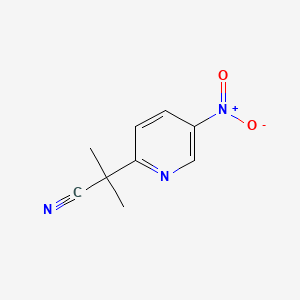
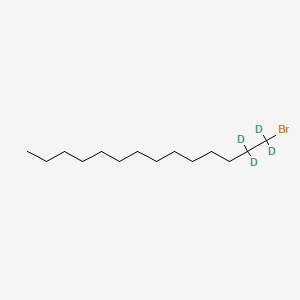
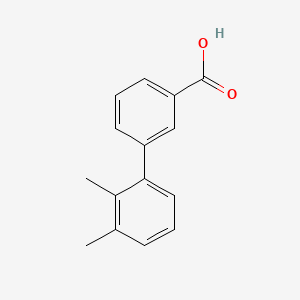
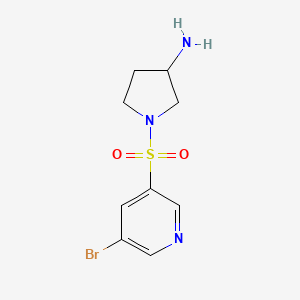
![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)
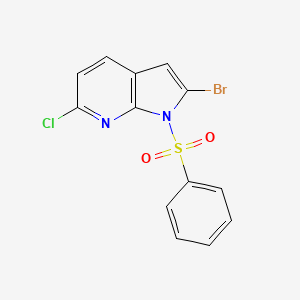
![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)
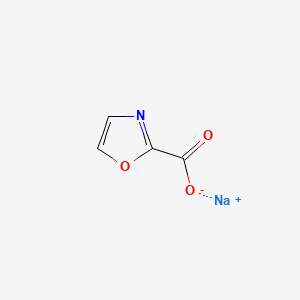
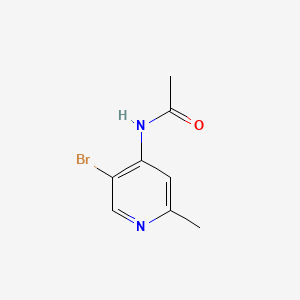
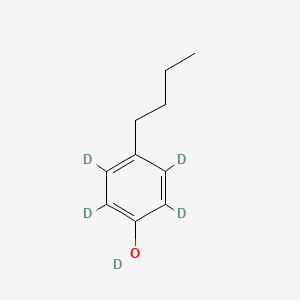

![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)